molecular formula C20H23NO3 B1331620 fmoc-Valinol CAS No. 160885-98-3

fmoc-Valinol

Cat. No. B1331620
CAS RN: 160885-98-3
M. Wt: 325.4 g/mol
InChI Key: MYMGENAMKAPEMT-LJQANCHMSA-N
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Description

Fmoc-Valinol, also known as N-Fmoc-L-valinol, is a compound with the empirical formula C20H23NO3 . It is used as a starting material for the synthesis of enantiopure homo-β-amino acids . It is also used in the efficient synthesis of enantiopure tetrahydroisoquinolines and serves as an intermediate in the one-pot conversion of amino acid carbamates to N-derivatized 2-oxazolidinones .


Synthesis Analysis

The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of Fmoc-Valinol is represented by the empirical formula C20H23NO3 . The molecular weight of the compound is 325.40 .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Valinol include a melting point of 129-133 °C . The compound exhibits a shear-thinning property and transitions from a gel to liquid-like materials by shear stress .

Scientific Research Applications

Biomedical Hydrogels

Fmoc-Valinol: and other Fmoc-derivatized amino alcohols can be used to create self-supporting hydrogels. These hydrogels have potential applications in the biomedical field, such as tissue engineering, drug delivery systems, and wound healing. The Fmoc group facilitates the formation of stable supramolecular hydrogels through a nanofiber network, which can act as scaffold materials for cells .

Peptide-Based Supramolecular Materials

The Fmoc group is known to aid in the self-assembly of peptide fragments into supramolecular materials. Fmoc-Valinol , being a derivative, could contribute to the local organization and structural architecture of these materials. Such peptide-based materials have implications in various scientific research areas including nanotechnology and material science .

Scaffold Materials for Cell Culture

In the realm of cell biology and regenerative medicine, Fmoc-Valinol could be utilized to form scaffold materials that support cell growth and differentiation. This application is crucial for tissue regeneration and repair, where cells require a supportive matrix to proliferate effectively .

Drug Delivery Systems

Fmoc-Valinol: may play a role in the development of drug delivery systems by forming part of the carrier matrix that can encapsulate and release therapeutic agents in a controlled manner. This is particularly useful for targeting specific sites within the body and for timed release of drugs .

Wound Healing Applications

The hydrogel form of Fmoc-Valinol could be applied in wound healing treatments. Its properties allow it to conform to wound sites, providing a moist environment that can promote faster healing and potentially deliver healing agents directly to the wound site .

Tissue Engineering

In tissue engineering, Fmoc-Valinol could be used to create matrices that mimic the extracellular matrix, providing a framework for cells to adhere to and grow, forming new tissue structures. This application is vital for developing artificial organs and repairing damaged tissues .

Nanotechnology

The ability of Fmoc-Valinol to self-assemble into nanostructures makes it a candidate for use in nanotechnology applications. These nanostructures can be used as building blocks for creating larger complex systems with specific functions .

Material Science

Finally, Fmoc-Valinol can contribute to material science by being part of innovative materials with unique properties such as responsiveness to environmental stimuli, biocompatibility, and biodegradability. These materials have wide-ranging potential uses from electronics to environmentally friendly products .

MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides MDPI - Pharmaceuticals | Fmoc-Diphenylalanine Hydrogels Nature - Self-assembly and hydrogel formation ability of Fmoc

Mechanism of Action

Target of Action

Fmoc-Valinol, also known as N-alpha-(9-Fluorenylmethoxycarbonyl)-L-valinol, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-Valinol is the amine group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is integrated into the solid-phase peptide synthesis (SPPS) methods, allowing for the rapid and highly efficient synthesis of peptides . The Fmoc group’s beneficial attributes have yet to be surpassed by any other Na-protecting group .

Result of Action

The primary result of Fmoc-Valinol’s action is the protection of the amine group during peptide synthesis, enabling the formation of peptide bonds without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide product .

Action Environment

The action of Fmoc-Valinol is influenced by various environmental factors. For instance, the pH of the environment can affect the introduction and removal of the Fmoc group . Moreover, the temperature can influence the efficiency of the peptide synthesis process . It’s also worth noting that Fmoc-Valinol should be stored at a temperature of 2-8°C .

Safety and Hazards

Fmoc-Valinol should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMGENAMKAPEMT-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350853
Record name fmoc-Valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

fmoc-Valinol

CAS RN

160885-98-3
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160885-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name fmoc-Valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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